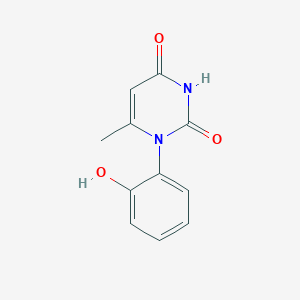
2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-beta-D-thioglucopyranose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-beta-D-thioglucopyranose is a complex organic compound that belongs to the class of thioglycosides. It is characterized by its unique structure, which includes multiple acetyl groups and a sulfur atom replacing the oxygen atom in the glucose ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-beta-D-thioglucopyranose typically involves multiple steps, starting with the protection of glucose derivatives. Reaction conditions often require the use of strong acids or bases, and the reactions are usually carried out under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve high yields and purity. Large-scale reactors and advanced purification techniques are employed to ensure the consistency and quality of the final product. The use of continuous flow chemistry and automated systems can further enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-beta-D-thioglucopyranose can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the acetyl groups and the sulfur atom in the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium-based reagents.
Reduction: Reduction reactions often involve the use of sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles such as thiols or amines.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound. These products can be further modified or utilized in different applications.
科学的研究の応用
Chemistry: In the field of chemistry, this compound is used as a building block for the synthesis of more complex molecules, including glycopeptides and glycolipids. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, 2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-beta-D-thioglucopyranose is employed in the study of glycosylation processes and the interactions between carbohydrates and proteins. It serves as a model compound for understanding the role of sulfur-containing sugars in biological systems.
Medicine: . Its ability to inhibit bacterial cell wall synthesis makes it a valuable candidate for combating antibiotic-resistant bacteria.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it an important component in various manufacturing processes.
作用機序
The mechanism by which 2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-beta-D-thioglucopyranose exerts its effects involves its interaction with molecular targets and pathways. The presence of the sulfur atom enhances its binding affinity to certain enzymes and receptors, leading to specific biological activities. The acetyl groups also play a role in modulating the compound's reactivity and stability.
類似化合物との比較
2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-beta-D-galactopyranose: This compound is structurally similar but contains a galactose ring instead of glucose.
2-Acetamido-2-deoxy-beta-D-glucopyranose: This compound lacks the acetyl groups and sulfur atom present in the target compound.
2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-alpha-D-galactopyranose: This compound has a different anomeric configuration compared to the target compound.
Uniqueness: The uniqueness of 2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-beta-D-thioglucopyranose lies in its combination of acetyl groups and sulfur atom, which provides distinct chemical and biological properties compared to its analogs
特性
IUPAC Name |
[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-acetylsulfanyloxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO9S/c1-7(18)17-13-15(25-10(4)21)14(24-9(3)20)12(6-23-8(2)19)26-16(13)27-11(5)22/h12-16H,6H2,1-5H3,(H,17,18)/t12-,13-,14-,15-,16+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFVQIBIWKBDEPG-QCODTGAPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1SC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1SC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO9S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1,4-diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-3,6-dione](/img/structure/B7883001.png)

![5-[(6-chloropyridin-3-yl)methylidene]-3-ethyl-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one](/img/structure/B7883009.png)
![6-ethyl-N-[2-(4-fluorophenyl)ethyl]quinazolin-4-amine](/img/structure/B7883015.png)


![(2E)-6-hydroxy-2-[(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-1-benzofuran-3-one](/img/structure/B7883033.png)

![3-Ethoxy-4-[(3-nitrobenzyl)oxy]-5-(prop-2-en-1-yl)benzaldehyde](/img/structure/B7883045.png)


![1-(3-Nitropyridin-2-yl)-1H-benzo[d]imidazole](/img/structure/B7883076.png)
![3-phenyl-5-[(thiophen-2-yl)methylidene]-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one](/img/structure/B7883102.png)
![6-ethyl-N-[(2-methoxyphenyl)methyl]quinazolin-4-amine](/img/structure/B7883108.png)
